
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as alkyllithium compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
- (7-(2-Bromophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
- (7-(2-Methylphenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
Uniqueness
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .
Propiedades
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS2/c17-13-5-2-1-4-12(13)14-7-8-18(9-11-21-14)16(19)15-6-3-10-20-15/h1-6,10,14H,7-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHMZKNNZOSRPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
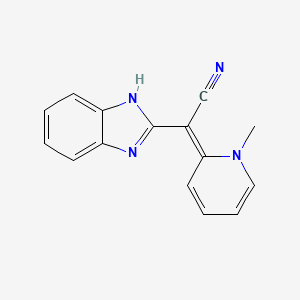
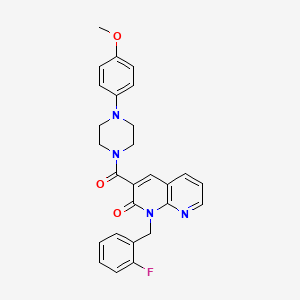
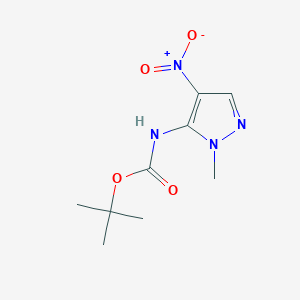
![(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2378403.png)
![1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2378407.png)
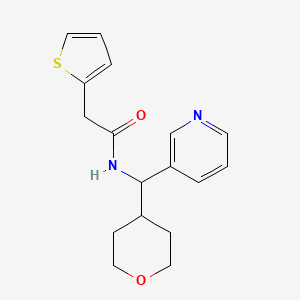
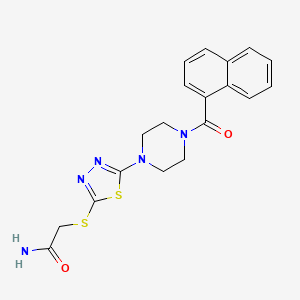
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2378411.png)
![N-(2-ethylphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2378412.png)
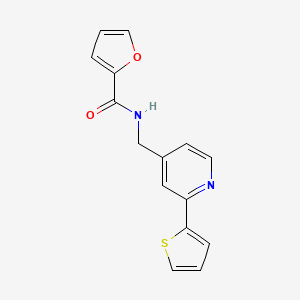
![Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate](/img/structure/B2378417.png)
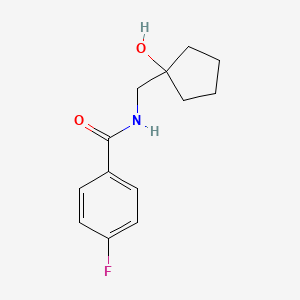
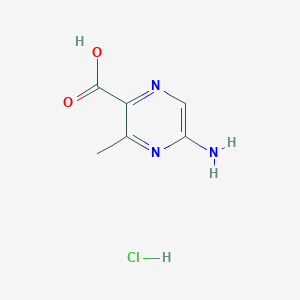
![2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2378423.png)
